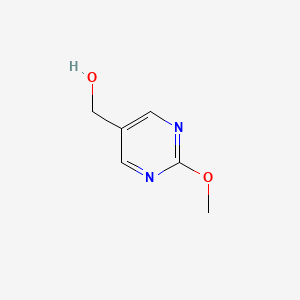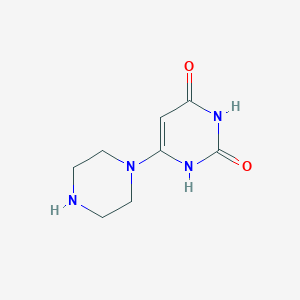
6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
- Method 1 : Starting from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines, heating with MeONa in BuOH leads to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
- Method 2 : Key intermediate 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide reacts with various reagents to yield the desired compounds .
Aplicaciones Científicas De Investigación
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . A series of derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives exhibited significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential for further development as anti-tubercular drugs .
Molecular Docking Studies
The molecular interactions of the derivatised conjugates have been explored through molecular docking studies . These studies reveal the suitability of the compounds for further development, suggesting that they could be optimized for better efficacy against tuberculosis .
Cytotoxicity Evaluation
The most active compounds among the synthesized derivatives have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicate that the compounds are non-toxic to human cells, which is an important consideration for the development of any new medication .
Chemical Properties Analysis
The compound’s chemical properties , such as density and pKa, have been predicted and analyzed. These properties are crucial for understanding the compound’s behavior in biological systems and for the design of related pharmaceutical agents .
Raw Material for Synthesis
It serves as a raw material for the synthesis of various other chemical compounds. Its molecular structure allows for modifications that can lead to the creation of new molecules with potential therapeutic applications .
Pharmacological Research
The compound is used in pharmacological research to create new drugs that can interact with biological targets. Its structure provides a framework upon which new pharmacophores can be built .
Drug Design and Development
In the field of drug design and development , the compound’s structure can be utilized to develop new drugs with improved efficacy and safety profiles. Its versatility in chemical modifications makes it a valuable starting point for medicinal chemistry projects .
Safety and Hazards
Direcciones Futuras
: Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents : Synthesis of new pyrido[2,3-d]-pyrimidin-5-ones and pyrido[2,3-d]-pyrimidin-7-ones : Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives
Propiedades
IUPAC Name |
6-piperazin-1-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c13-7-5-6(10-8(14)11-7)12-3-1-9-2-4-12/h5,9H,1-4H2,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRFCSXDQERJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

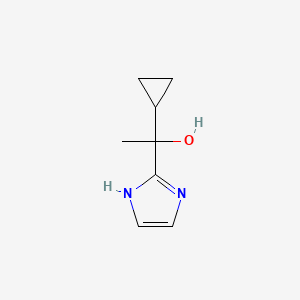

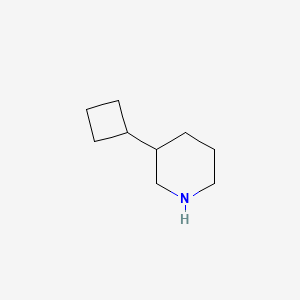
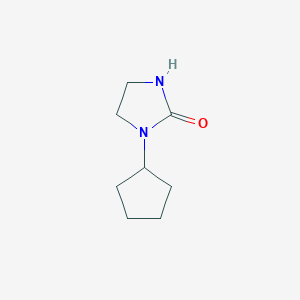



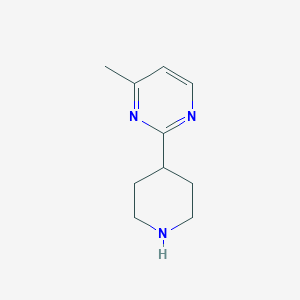

![n-Methyl-[1,1'-biphenyl]-3-methanamine](/img/structure/B1422738.png)
